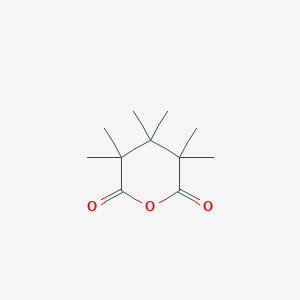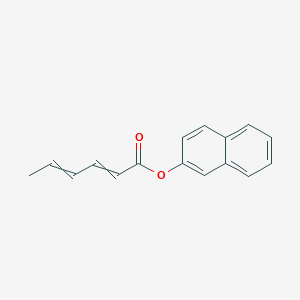![molecular formula C31H48O B14302179 4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl CAS No. 117215-09-5](/img/structure/B14302179.png)
4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two phenyl rings connected by a single bond, with a decyl group attached to one phenyl ring and a 6-methyloctyl group attached to the other phenyl ring through an ether linkage. The compound is known for its unique structural properties, which make it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl typically involves the following steps:
Preparation of 4-Decyl-1-bromobenzene: This can be achieved by bromination of decylbenzene using bromine in the presence of a catalyst such as iron(III) bromide.
Preparation of 4’-Hydroxy-1,1’-biphenyl: This involves the coupling of phenylboronic acid with 4-bromophenol using a palladium-catalyzed Suzuki coupling reaction.
Etherification Reaction: The final step involves the reaction of 4’-hydroxy-1,1’-biphenyl with 6-methyloctyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their fluidity and permeability. It may also bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Decyl-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a 6-methyloctyl group.
4-Decyl-4’-ethoxy-1,1’-biphenyl: Similar structure but with an ethoxy group instead of a 6-methyloctyl group.
Uniqueness
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl is unique due to the presence of the 6-methyloctyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered molecular interactions. These properties can influence the compound’s behavior in various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
117215-09-5 |
|---|---|
Molecular Formula |
C31H48O |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
1-decyl-4-[4-(6-methyloctoxy)phenyl]benzene |
InChI |
InChI=1S/C31H48O/c1-4-6-7-8-9-10-11-14-17-28-18-20-29(21-19-28)30-22-24-31(25-23-30)32-26-15-12-13-16-27(3)5-2/h18-25,27H,4-17,26H2,1-3H3 |
InChI Key |
FNLPUTXRCJATIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
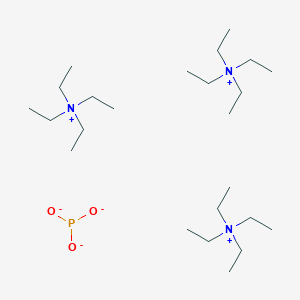
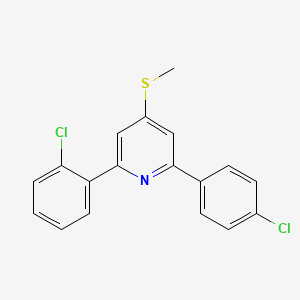
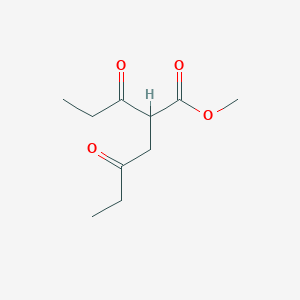
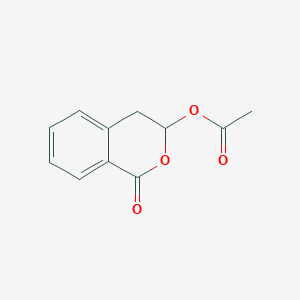
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
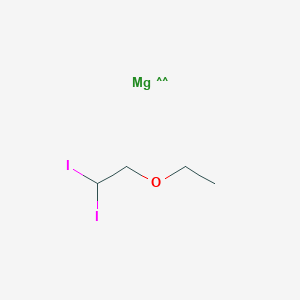
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

